Floranol

Description

Overview of Flavonoids: Structural Classes and Biological Relevance

Flavonoids are a large family of polyphenolic secondary metabolites predominantly found in plants, with over 10,000 compounds identified to date. foodengprog.orgmdpi.comwikipedia.orgoregonstate.eduresearchgate.netmdpi.comcambridge.org Their fundamental chemical structure consists of a 15-carbon skeleton arranged as a C6-C3-C6 diphenylpropane skeleton, comprising two phenyl rings (A and B) and a heterocyclic oxygen-containing C-ring. foodengprog.orgwikipedia.orgresearchgate.net Flavonoids commonly occur in nature as glycosides, aglycones, or methylated derivatives. researchgate.netmdpi.com

This extensive class is categorized into several major structural subgroups based on the degree of oxidation and unsaturation of the C-ring. These include flavanones, flavones, isoflavones, flavonols, flavanols (also known as flavan-3-ols), and anthocyanins (or anthocyanidins). foodengprog.orgmdpi.comwikipedia.orgoregonstate.edu

Flavonoids exhibit a broad spectrum of biological activities and health-promoting effects, making them indispensable in various nutraceutical, pharmaceutical, medicinal, and cosmetic applications. foodengprog.orgcambridge.org Their biological relevance stems from properties such as antioxidant activity, achieved through free radical scavenging and metal chelation, and anti-inflammatory, antimicrobial, antiviral, and anticancer effects. foodengprog.orgmdpi.comoregonstate.eduresearchgate.netmdpi.comcambridge.org They are also known to inhibit certain enzymes, such as xanthine (B1682287) oxidase and cyclo-oxygenase, and modulate cellular enzyme functions and cell signaling pathways. foodengprog.orgoregonstate.eduresearchgate.net In plants, flavonoids play crucial roles in flower coloration, UV filtration, symbiotic nitrogen fixation, and act as chemical messengers, physiological regulators, and cell cycle inhibitors. wikipedia.orgmdpi.com

Table 1: Major Structural Classes of Flavonoids

| Flavonoid Class | Key Structural Feature | Common Dietary Sources |

| Flavones | C2=C3 double bond | Parsley, celery |

| Flavonols | C2=C3 double bond, 3-hydroxyl group | Onions, kale, apples, berries foodengprog.org |

| Flavanones | Saturated C-ring (C2-C3 single bond) | Citrus fruits foodengprog.orgcambridge.org |

| Flavanols (Flavan-3-ols) | Saturated C-ring, hydroxyl groups at C3 | Tea, cocoa, grapes |

| Isoflavones | B-ring attached to C3 of C-ring | Soybeans, legumes mdpi.com |

| Anthocyanins | C-ring in oxonium form | Berries, red grapes, red cabbage |

Flavanones: Unique Structural Characteristics and Functional Significance

Predominantly found in citrus fruits, flavanones contribute to various health benefits, largely attributed to their free radical-scavenging properties. foodengprog.orgcambridge.org They can also be responsible for the bitter taste observed in citrus juices and peels. cambridge.org Notable examples of flavanones include hesperitin, naringenin (B18129), and eriodictyol. cambridge.org

Table 2: Key Characteristics of Flavanones

| Characteristic | Description |

| Structural Feature | Saturated C-ring (C2-C3 single bond) foodengprog.org |

| Common Sources | Citrus fruits (e.g., oranges, lemons, grapes) foodengprog.orgcambridge.org |

| Biological Role | Free radical scavenging, antioxidant activity cambridge.org |

| Sensory Impact | Can contribute to bitter taste in citrus cambridge.org |

Historical Context of Floranol Isolation and Early Characterization

This compound is recognized as a prenylated flavanonol, a specific type of flavonoid. nih.gov Its discovery and initial characterization trace back to phytochemical investigations of natural plant sources.

This compound was initially isolated from the roots of Dioclea grandiflora Mart. ex Benth., a plant belonging to the Fabaceae family. nih.govthieme-connect.comnih.govplos.org This leguminous species, also known as mucunã, is found in regions such as the semiarid area of Brazil. plos.org this compound has also been reported in Macropsychanthus grandiflorus. nih.gov

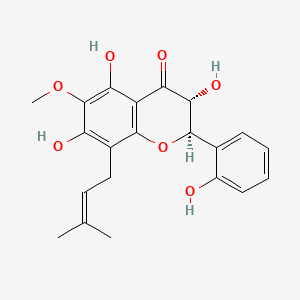

The isolation of this compound marked the identification of a "new prenylated flavonoid" or "new flavonoid" at the time of its discovery. thieme-connect.comnih.gov Its precise structure, (2R,3R)-3,5,7-trihydroxy-2-(2-hydroxyphenyl)-6-methoxy-8-(3-methylbut-2-enyl)-4H-1-benzopyran-4-one, was unambiguously determined through X-ray analysis. nih.gov

Early phytochemical investigations focused on characterizing its biological activities. This compound was tested for its vasorelaxant properties, demonstrating a concentration-dependent vasodilator effect in rat small mesenteric arteries and aortic rings. nih.govthieme-connect.com Further research also evaluated its antioxidant activity, specifically its ability to inhibit human low-density lipoprotein (LDL) oxidation. nih.govplos.org This antioxidant mechanism was found to involve the compound's capacity to chelate metal ions, such as copper(II) (Cu(II)) and iron(III) (Fe(III)), thereby preventing their role in initiating LDL oxidation. nih.govplos.org Detailed physicochemical studies were conducted to determine the acidity constants of this compound and the stability constants of its complexes with these metal ions. nih.gov

Table 3: this compound Isolation and Early Characterization Summary

| Aspect | Detail |

| Compound Type | Prenylated flavanonol nih.gov |

| Primary Natural Source | Roots of Dioclea grandiflora Mart. ex Benth. nih.govthieme-connect.comnih.govplos.org |

| Structural Determination | Unambiguously determined by X-ray analysis nih.gov |

| Key Early Findings | Vasorelaxant activity in rat arteries nih.govthieme-connect.comInhibition of human LDL oxidation nih.govplos.orgMetal chelation (Cu(II) and Fe(III)) as an antioxidant mechanism nih.govplos.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

502685-14-5 |

|---|---|

Molecular Formula |

C21H22O7 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-(2-hydroxyphenyl)-6-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O7/c1-10(2)8-9-12-15(23)21(27-3)17(25)14-16(24)18(26)20(28-19(12)14)11-6-4-5-7-13(11)22/h4-8,18,20,22-23,25-26H,9H2,1-3H3/t18-,20+/m0/s1 |

InChI Key |

XZNFAYXFFDZGJD-AZUAARDMSA-N |

SMILES |

CC(=CCC1=C(C(=C(C2=C1OC(C(C2=O)O)C3=CC=CC=C3O)O)OC)O)C |

Isomeric SMILES |

CC(=CCC1=C(C(=C(C2=C1O[C@@H]([C@H](C2=O)O)C3=CC=CC=C3O)O)OC)O)C |

Canonical SMILES |

CC(=CCC1=C(C(=C(C2=C1OC(C(C2=O)O)C3=CC=CC=C3O)O)OC)O)C |

density |

1.044-1.048 |

physical_description |

Colourless oily liqud; honey, rose-like odou |

solubility |

Insoluble in water; miscible in alcohols, chloroform, ether; Soluble in oils 1 mL in 3 mL 70% alcohol (in ethanol) |

Synonyms |

floranol |

Origin of Product |

United States |

Advanced Methodologies for Structural Elucidation of Floranol

Comprehensive Spectroscopic Analyses for Molecular Architecture Determination

Spectroscopic techniques are indispensable for mapping the molecular framework of a compound. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, the nature of chemical bonds, and the electronic environment within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For floranol, a complete set of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be necessary to unambiguously assign all proton and carbon signals.

Detailed ¹H and ¹³C NMR data for this compound are not extensively available in the public domain. However, a thorough analysis would be expected to reveal characteristic signals corresponding to the flavanonol core, the prenyl group, and the methoxy (B1213986) and hydroxyl substituents. The coupling constants observed in the ¹H NMR spectrum would be crucial in determining the relative stereochemistry of the protons on the heterocyclic C-ring.

Interactive Data Table: Expected NMR Chemical Shift Ranges for this compound Moieties

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.0 - 8.0 | 100 - 160 |

| Flavanonol H-2 | ~5.0 | ~80 |

| Flavanonol H-3 | ~4.5 | ~70 |

| Methoxy Protons | 3.5 - 4.0 | 55 - 65 |

| Prenyl Vinyl Proton | ~5.2 | ~120 |

| Prenyl Methyl Protons | ~1.7 | ~25, ~18 |

| Prenyl Methylene Protons | ~3.3 | ~22 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides valuable information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. High-resolution mass spectrometry would determine the elemental composition of this compound, confirming its molecular formula of C₂₁H₂₂O₇.

While specific MS/MS fragmentation data for this compound is not readily accessible, analysis of related prenylated flavonoids suggests that characteristic fragmentation would involve cleavage of the prenyl group and retro-Diels-Alder (RDA) fragmentation of the flavanonol C-ring. These fragmentation pathways would help to confirm the substitution pattern on the A and B rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like flavonoids. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands related to the benzoyl (A-ring) and cinnamoyl (B-ring) systems.

Specific UV-Vis absorption maxima for this compound have not been widely reported. However, based on the structure, it would be expected to exhibit two main absorption bands, with the precise wavelengths being influenced by the solvent and the substitution pattern on the aromatic rings.

X-ray Crystallography for Solid-State Conformation and Stereochemistry

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. The structure of this compound, isolated from the roots of Dioclea grandiflora, was definitively determined by X-ray analysis frontiersin.org. This analysis established its systematic name as (2R,3R)-3,5,7-trihydroxy-2-(2-hydroxyphenyl)-6-methoxy-8-(3-methylbut-2-enyl)-4H-1-benzopyran-4-one frontiersin.org.

The X-ray crystallographic data provides precise information on bond lengths, bond angles, and the absolute configuration of the chiral centers at C-2 and C-3, which were determined to be R and R, respectively frontiersin.org. This technique provides an unequivocal view of the molecule's conformation in the solid state.

Interactive Data Table: Crystallographic Data Summary for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₂₂O₇ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.863(1) |

| b (Å) | 14.381(2) |

| c (Å) | 18.995(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1874.5(5) |

| Z | 4 |

| Absolute Configuration | 2R, 3R |

Chiral Chromatography and Spectropolarimetry for Absolute Configuration

While X-ray crystallography provides the absolute configuration, chiroptical methods are essential for confirming the enantiomeric purity and for assigning the absolute configuration of non-crystalline samples.

Chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice to separate the enantiomers of this compound if a racemic mixture were synthesized or isolated. The selection of a suitable chiral stationary phase would be critical for achieving baseline separation.

Spectropolarimetry, which measures the rotation of plane-polarized light, would provide the specific rotation value for this compound. This experimental value could then be compared with values from the literature or with values calculated using quantum chemical methods to further confirm the absolute configuration. Detailed experimental data from chiral chromatography and spectropolarimetry specific to this compound are not currently available in the scientific literature.

Biosynthetic Pathways and Precursor Chemistry of Floranol

Elucidation of the Core Flavonoid Biosynthetic Pathway

The foundation for the biosynthesis of Floranol, like all flavonoids, is laid by the general phenylpropanoid pathway, which generates the primary precursors for the flavonoid skeleton. wikipedia.orgbiotech-asia.org This is followed by the action of key enzymes that construct the characteristic C6-C3-C6 flavonoid backbone. nih.gov

The phenylpropanoid pathway is a crucial metabolic route in plants that converts the aromatic amino acid L-phenylalanine into a variety of essential compounds, including the precursors for flavonoids. wikipedia.orgnih.gov The initial and committed step of this pathway is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.org

Following its formation, trans-cinnamic acid undergoes a series of enzymatic modifications. Cinnamate-4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to produce p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. wikipedia.org This activated molecule, p-coumaroyl-CoA, serves as a key substrate for the entry into the flavonoid-specific biosynthetic pathway. nih.gov

Key Enzymes in the Phenylpropanoid Pathway Leading to Flavonoid Precursors

| Enzyme | Abbreviation | Substrate | Product |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | L-phenylalanine | trans-Cinnamic acid |

| Cinnamate-4-hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid |

The first committed step in the biosynthesis of the flavonoid skeleton is catalyzed by chalcone (B49325) synthase (CHS). nih.gov CHS is a type III polyketide synthase that orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.gov The reaction mechanism involves a series of decarboxylation and condensation steps. Initially, the p-coumaroyl moiety is transferred to a cysteine residue in the active site of CHS. nih.gov This is followed by the sequential addition of three acetate (B1210297) units from malonyl-CoA, with the release of carbon dioxide at each step. researchgate.net The resulting linear tetraketide intermediate then undergoes an intramolecular Claisen condensation to cyclize and form a chalcone, specifically naringenin (B18129) chalcone. frontiersin.org

The newly formed chalcone is then acted upon by the enzyme chalcone isomerase (CHI). CHI catalyzes the stereospecific isomerization of the chalcone into a flavanone (B1672756) through the closure of the C-ring. frontiersin.org In the case of naringenin chalcone, this results in the formation of (2S)-naringenin, a key intermediate in the biosynthesis of a wide variety of flavonoids, including the flavanonol backbone of this compound. nih.gov

Specific Enzymatic Steps and Gene Clusters in this compound Production

While the complete enzymatic pathway and the specific gene clusters for this compound biosynthesis in Dioclea grandiflora have not been fully elucidated, the general steps for the formation of its prenylated flavanonol structure can be inferred from known flavonoid biosynthetic pathways.

Following the synthesis of the flavanone naringenin, the pathway to this compound would involve several key modifications:

Hydroxylation: The flavanone backbone undergoes hydroxylation at the 3-position of the C-ring, a reaction catalyzed by flavanone 3-hydroxylase (F3H), to produce a dihydroflavonol (also known as a flavanonol). frontiersin.org

Further Hydroxylation and Methoxylation: The structure of this compound indicates additional hydroxylation on the B-ring and methoxylation on the A-ring. These modifications are typically carried out by specific cytochrome P450 monooxygenases (hydroxylases) and O-methyltransferases (OMTs), respectively.

Prenylation: A crucial step in the biosynthesis of this compound is the attachment of a prenyl group (3-methylbut-2-enyl) to the flavonoid skeleton. This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs). nih.gov These enzymes utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor and transfer the prenyl group to the flavonoid acceptor molecule. kyoto-u.ac.jp Plant prenyltransferases that act on flavonoids are often membrane-bound enzymes and can exhibit high substrate and regioselectivity. kyoto-u.ac.jp

The genes encoding the enzymes for a specific biosynthetic pathway are sometimes organized in biosynthetic gene clusters (BGCs) on the chromosome. researchgate.net This co-localization can facilitate the coordinated regulation of the pathway. While BGCs for various flavonoids have been identified in several plant species, the specific gene cluster responsible for this compound production in Dioclea grandiflora remains to be discovered. mdpi.com

Inferred Enzymatic Steps for this compound Biosynthesis

| Step | Enzyme Class | Intermediate Substrate | Modification | Intermediate Product |

|---|---|---|---|---|

| 1 | Flavanone 3-hydroxylase (F3H) | Naringenin | Hydroxylation | Dihydrokaempferol |

| 2 | Hydroxylase/Methyltransferase | Dihydrokaempferol derivative | Hydroxylation & Methoxylation | Hydroxylated & Methoxylated Flavanonol |

Influence of Environmental Factors on this compound Biosynthesis in Source Organisms

The production of flavonoids, including this compound, in plants is not static but is dynamically influenced by a range of environmental factors. These factors can modulate the expression of biosynthetic genes and the activity of enzymes, thereby affecting the quantity and composition of flavonoids produced. nih.gov

Light: Light, particularly UV radiation, is a well-known inducer of flavonoid biosynthesis. researchgate.net Flavonoids have UV-absorbing properties and thus can protect the plant from DNA damage. Increased light intensity and specific wavelengths can upregulate the expression of key biosynthetic genes such as CHS and PAL. nih.gov

Temperature: Temperature can have a significant impact on flavonoid accumulation. Low temperatures have been shown to induce the biosynthesis of certain flavonoids, while high temperatures can sometimes inhibit it by affecting enzyme activity and gene expression. nih.govmdpi.com

Water Availability: Drought stress can lead to an increase in the production of certain flavonoids as part of the plant's defense response. These compounds can act as antioxidants to mitigate oxidative stress caused by water deficit. researchgate.net

Nutrient Availability: The availability of mineral nutrients in the soil can influence flavonoid metabolism. For example, deficiencies in certain nutrients may trigger an increase in flavonoid production as part of a general stress response.

Biotic Stress: Attack by herbivores or infection by pathogens can also stimulate the production of flavonoids, which can act as phytoalexins (antimicrobial compounds) or feeding deterrents. researchgate.net

While these are general responses observed for flavonoids across many plant species, the specific effects of these environmental factors on this compound biosynthesis in Dioclea grandiflora would require targeted research.

Summary of Environmental Factors and Their General Effects on Flavonoid Biosynthesis

| Environmental Factor | General Effect on Flavonoid Biosynthesis |

|---|---|

| Light (especially UV) | Induction |

| Low Temperature | Induction |

| High Temperature | Inhibition |

| Drought Stress | Induction |

Synthetic Strategies for Floranol and Its Chemical Analogues

Total Synthesis Approaches to the Floranol Skeleton

The total synthesis of complex natural products like this compound involves constructing the entire molecular framework from simpler, readily available precursors. While specific detailed reports on the total synthesis of this compound itself are not widely documented in the immediate literature, the general principles applied to the synthesis of flavanones, to which this compound belongs, are highly relevant. Flavanones are frequently synthesized through biomimetic approaches, often involving the cyclization of 2'-hydroxychalcones nih.govpreprints.orgmdpi.com. This base-catalyzed cyclization is a common method for accessing the flavanone (B1672756) scaffold nih.gov. The preparation of complex flavanone compounds can still present significant challenges, particularly in achieving high stereoselectivity sioc-journal.cn.

Semi-Synthetic Modifications from Related Natural Products

Given that this compound is a natural product isolated from Dioclea grandiflora, semi-synthetic approaches from related natural precursors or abundant flavanones could offer alternative routes to its production or the generation of analogues. Semi-synthesis typically involves chemical modifications of existing natural products to create new compounds with altered properties or to access more complex structures that are difficult to obtain through total synthesis. Flavanones themselves serve as important precursors to a variety of other plant metabolites, such as flavanols, dihydroflavanols, and deoxyanthocyanidins nih.gov. This inherent biochemical pathway suggests the potential for converting readily available flavanone-like natural products into this compound or its structural variants through targeted chemical transformations.

Regioselective Chemical Transformations for this compound Derivatization

The structure of this compound, with its multiple hydroxyl groups, a methoxy (B1213986) group, and a prenyl side chain, presents several potential sites for chemical modification. Achieving regioselectivity in derivatization is crucial to ensure that modifications occur at desired positions without affecting other reactive functionalities. While specific regioselective transformations for this compound's derivatization are not detailed in the provided search results, general strategies for regioselective functionalization of flavonoids often involve:

Selective Protection and Deprotection: Employing protecting groups that can be selectively installed and removed at specific hydroxyl positions.

Directed Functionalization: Utilizing directing groups or catalysts that guide reactions to particular sites on the molecule.

Exploiting Differential Reactivity: Taking advantage of inherent differences in the reactivity of various functional groups due to electronic or steric factors.

These methods are essential for synthesizing this compound analogues with precise structural alterations.

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel this compound derivatives are driven by the desire to explore new chemical space, optimize biological activities, and overcome limitations of the parent compound.

Rational Design Based on Structure-Activity Relationships (SAR)

Rational design of this compound derivatives is often guided by Structure-Activity Relationship (SAR) studies. For instance, this compound has been shown to exhibit vasorelaxant activity, inducing a concentration-dependent vasodilator effect in endothelium-containing aortic rings nih.govresearchgate.net. This activity was observed to be direct on rat-aorta smooth muscle cells, and the 3-D structure of this compound, determined by X-ray crystallography, was used to discuss its SAR nih.gov.

By systematically modifying specific functional groups and analyzing the resulting changes in biological activity, researchers can elucidate key structural features responsible for this compound's effects. For flavonoids in general, structural modulations at the A, B, or C rings are considered essential for their biological activity mdpi.com. This understanding allows for the rational design of new derivatives with enhanced potency, selectivity, or modified pharmacological profiles. For example, modifications to the hydroxyl groups, the methoxy group, or the prenyl side chain could be explored to fine-tune interactions with biological targets.

Synthetic Methodologies for Flavanone-Based Compounds

The synthesis of flavanone-based compounds, including this compound and its analogues, relies on established methodologies, with ongoing advancements in stereoselective approaches. Key synthetic strategies include:

Base-Catalyzed Cyclization of 2'-Hydroxychalcones: This is a widely applied and biomimetic method for synthesizing flavanones nih.govpreprints.orgmdpi.com. Depending on the reaction conditions, this cyclization can sometimes yield multiple products, including flavones, flavanones, flavonols, and aurones preprints.orgmdpi.com.

Asymmetric Synthesis: To obtain enantiomerically enriched flavanones, which are important due to their potential medicinal value and often low natural abundance, asymmetric synthesis methods are employed nih.govsioc-journal.cn. These include:

Carbonyl Reduction and Chiral Resolution of Racemates: Traditional methods to obtain chiral compounds sioc-journal.cn.

Formation of Carbon-Carbon Bonds: Approaches like the intramolecular conjugated addition of α-substituted chalcones using thiourea (B124793) compounds as catalysts have been successfully applied, achieving high enantiomeric excess (e.g., 94%) for the flavanone scaffold mdpi.com. Rhodium-catalyzed 1,4-additions of phenylboronic acid derivatives have also been used for enantioselective flavanone synthesis nih.gov.

Formation of Carbon-Heteroatom Bonds: This category encompasses methods such as intramolecular conjugate addition or Mitsunobu inversion nih.gov.

Despite these advancements, achieving the synthesis of certain complex flavanone structures remains challenging sioc-journal.cn.

Synthesis of Metal Complexes of this compound (e.g., Copper(II), Iron(III))

This compound's ability to chelate metal ions is a significant aspect of its chemical behavior, particularly relevant to its antioxidant properties. This compound has been shown to efficiently bind copper(II) (Cu(II)) and iron(III) (Fe(III)) ions, thereby preventing their pro-oxidant effects, such as the oxidation of low-density lipoprotein (LDL) nih.govnih.gov.

Detailed physicochemical studies have been conducted on the interaction of this compound with Cu(II) and Fe(III) ions, utilizing techniques such as UV-visible spectrometry, mass spectrometry, and cyclic voltammetry nih.gov. These studies have allowed for the determination of this compound's acidity constants (pKa values of 6.58, 11.97, and 13.87, with the proposed acidity order 7-OH > 5-OH > 2'-OH) and the stability constants of its metal complexes nih.gov.

For Cu(II) complexes, the formation of two species has been observed:

[CuL] with a logβ of 19.34 ± 0.05 nih.gov

[CuL] with a logβ of 26.4 ± 0.10 nih.gov

For Fe(III) complexes, three species have been identified:

[FeL] with a logβ of 19.51 ± 0.04 nih.gov

[FeL] with a logβ of 35.32 ± 0.08 nih.gov

[FeL] with a logβ of 44.72 ± 0.09 nih.gov

These findings indicate strong coordination capabilities of this compound towards these transition metals, highlighting its potential in applications where metal chelation is beneficial.

Mechanistic Investigations of Floranol S Biological Interactions

Detailed Molecular Mechanisms of Antioxidant Activity

Floranol exhibits significant antioxidant activity, primarily through its ability to chelate metal ions and scavenge free radicals, thereby mitigating oxidative stress. nih.govmdpi.com

A key aspect of this compound's antioxidant mechanism involves its capacity for metal ion coordination, specifically with Cu(II) and Fe(III) ions. nih.govmdpi.comsemanticscholar.org Detailed physicochemical studies, employing techniques such as UV-visible (UV-Vis) and mass spectrometries, alongside cyclic voltammetry, have elucidated these interactions. nih.gov this compound efficiently binds to Cu(II) and Fe(III) ions, which are known to catalyze the generation of reactive oxygen species and promote lipid oxidation. nih.govnih.gov By sequestering these metal ions, this compound prevents their pro-oxidant effects, such as the initiation of low-density lipoprotein (LDL) oxidation. nih.gov

The acidity constants (pKa values) of this compound have been determined, with values of 6.58, 11.97, and 13.87, suggesting a proposed acidity order of 7-OH > 5-OH > 2'-OH. nih.gov Furthermore, the stability constants (logβ) for the complexes formed with Cu(II) and Fe(III) reveal strong binding affinities. nih.gov For instance, this compound forms two distinct complexes with Cu(II) and three with Fe(III). nih.gov The presence of this compound also makes the reduction of copper and iron less favorable, further contributing to its antioxidant efficacy. nih.gov

Table 1: Stability Constants of this compound-Metal Complexes

| Metal Ion | Complex Formed | Logβ (Stability Constant) |

| Cu(II) | [CuL] | 19.34 ± 0.05 |

| Cu(II) | [CuL₂]²⁻ | 26.4 ± 0.10 |

| Fe(III) | [FeL]⁺ | 19.51 ± 0.04 |

| Fe(III) | [FeL₂]⁻ | 35.32 ± 0.08 |

| Fe(III) | [FeL₃]³⁻ | 44.72 ± 0.09 |

This compound's antioxidant activity also stems from its ability to scavenge free radicals. mdpi.com This has been demonstrated through its inhibitory effect on human LDL oxidation, which occurs in a dose-dependent manner. nih.govmdpi.com The presence of this compound significantly increases the oxidation lag phase of LDL, indicating its protective effect against oxidative damage. mdpi.com For example, in the absence of this compound, the lag phase for LDL oxidation was measured at 33 ± 1 minutes. mdpi.com This lag phase was extended to 68 ± 1 minutes with 3 µM this compound and further to 178 ± 2 minutes with 10 µM this compound. mdpi.com

Table 2: Effect of this compound Concentration on LDL Oxidation Lag Phase

| This compound Concentration (µM) | LDL Oxidation Lag Phase (min) |

| 0 | 33 ± 1 |

| 3 | 68 ± 1 |

| 10 | 178 ± 2 |

Kinetic studies are crucial for understanding the mechanisms by which antioxidants, including this compound, interact with and neutralize free radicals. mdpi.com While specific kinetic rate constants for this compound's radical scavenging pathways were not detailed in the provided sources, flavonoids, as a class, are known to exert their antioxidant effects through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET) pathways. nih.govhueuni.edu.vn

Cellular and Subcellular Mechanisms of Vasorelaxant Effects

This compound acts as a vasodilator, inducing a concentration-dependent vasorelaxant effect in arterial tissues. thieme-connect.comnih.govresearchgate.net This effect involves both endothelium-dependent and endothelium-independent pathways. thieme-connect.comnih.gov

In rat small mesenteric arteries, this compound produced a concentration-dependent vasorelaxant effect in both endothelium-containing and endothelium-denuded vessels. thieme-connect.comnih.gov The effect was notably more potent in vessels where the endothelium was intact. thieme-connect.comnih.gov This suggests a role for endothelium-derived factors in mediating part of this compound's vasorelaxant action. thieme-connect.comnih.gov

In endothelium-intact mesenteric arteries, the presence of L-NAME, an inhibitor of nitric oxide (NO) synthase, caused a rightward shift in this compound's concentration-response curve. thieme-connect.comnih.gov This indicates that a component of this compound's vasorelaxant effect is dependent on endothelial nitric oxide (NO) production. thieme-connect.comnih.gov Conversely, indomethacin, an inhibitor of cyclooxygenase, did not alter this compound's vasorelaxant effect, suggesting that prostaglandins (B1171923) are not significantly involved in this mechanism. thieme-connect.comnih.gov

However, studies conducted on rat aorta presented a different observation regarding endothelium dependence. nih.govresearchgate.net In these studies, the concentration-response curve for this compound in endothelium-denuded vessels was not significantly different from that in endothelium-intact vessels. nih.govresearchgate.net The IC50 value for this compound-induced vasorelaxation in endothelium-containing aortic rings was reported as 19.9 ± 2.4 µM, while in endothelium-denuded vessels, it was 32.6 ± 3.1 µM. nih.govresearchgate.net Furthermore, pretreatment of endothelium-intact aortic vessels with L-NAME (300 µM) did not modify this compound's concentration-response curve (EC50 = 32.9 ± 2.0 µM), nor did it change the maximal relaxant effect (Emax = 79.7 ± %) compared to control (Emax = 85.0 ± 5.8%). researchgate.net These findings suggest that in the rat aorta, this compound primarily acts directly on smooth muscle cells, independent of the endothelium or NO production. nih.govresearchgate.net The difference in observed endothelium dependence may be attributed to variations in arterial beds (mesenteric arteries vs. aorta) or experimental conditions.

Table 3: Vasorelaxant Effects of this compound in Rat Arteries

| Vessel Type (Pre-contracted with Phenylephrine) | Endothelium Condition | IC₅₀ / EC₅₀ (µM) | Emax (%) | NO Synthase Inhibition (L-NAME) Effect |

| Small Mesenteric Arteries thieme-connect.comnih.gov | Intact | Concentration-dependent | Not specified | Shift to the right (partial dependence on NO) |

| Small Mesenteric Arteries thieme-connect.comnih.gov | Denuded | Concentration-dependent | Not specified | Not applicable |

| Aortic Rings nih.govresearchgate.net | Intact | 19.9 ± 2.4 | 85.0 ± 5.8 | No significant change (EC₅₀ = 32.9 ± 2.0) |

| Aortic Rings nih.govresearchgate.net | Denuded | 32.6 ± 3.1 | 89.3 ± 5.1 | Not applicable |

A significant part of this compound's vasorelaxant effect is attributed to the inhibition of voltage-dependent calcium channels located in smooth muscle cells. thieme-connect.com This mechanism was supported by observations where this compound induced vasorelaxation in endothelium-denuded vessels pre-contracted with 50 mM KCl. thieme-connect.com High concentrations of KCl induce depolarization of the smooth muscle cell membrane, leading to the opening of voltage-dependent calcium channels and subsequent contraction. thieme-connect.com this compound's ability to relax these vessels indicates its direct interference with calcium influx through these channels. thieme-connect.com

Conversely, experiments involving potassium channel blockers, such as tetraethylammonium (B1195904) (TEA) and barium chloride (BaCl₂), in endothelium-denuded vessels, showed no alteration in this compound-induced vasorelaxation. thieme-connect.com This suggests that common potassium channels are not the primary targets for the endothelium-independent component of this compound's vasorelaxant action. thieme-connect.com The modulation of ion channels, particularly calcium channels, is a well-established mechanism for various vasodilator compounds. dntb.gov.uawikipedia.orgnih.gov

Interactions with Biological Macromolecules

This compound's biological interactions extend to various macromolecules within living systems. Its antioxidant activity directly involves interactions with metal ions like Cu(II) and Fe(III), which are often bound to or play critical roles in the function of biological macromolecules such as enzymes and proteins. nih.govnih.govebsco.com By chelating these metal ions, this compound effectively modulates their redox activity, preventing them from catalyzing harmful oxidative reactions that could damage other biological macromolecules like lipids and proteins. nih.govnih.gov

A notable example of this compound's interaction with a biological macromolecule is its inhibitory effect on the oxidation of human low-density lipoprotein (LDL). nih.govmdpi.com LDL is a complex lipoprotein particle, a type of biological macromolecule, crucial for cholesterol transport. nih.gov this compound's ability to protect LDL from oxidation underscores its role in maintaining cellular integrity and function, particularly in the context of cardiovascular health. nih.govmdpi.com Beyond these specific interactions, biological macromolecules, including proteins, lipids, carbohydrates, and nucleic acids, are fundamental components of cells and are involved in a vast array of physiological processes. nih.govatlanticoer-relatlantique.calibretexts.org While the provided literature specifically highlights this compound's interaction with metal ions and LDL, further research could explore its broader interactions with other classes of biological macromolecules, such as enzymes or structural proteins.

Protein Binding Studies and Allosteric Modulation

This compound has demonstrated the capacity to efficiently bind to copper(II) (Cu(II)) and iron(III) (Fe(III)) ions. This chelation activity is significant as it can prevent the pro-oxidant effects of these metal ions, such as their involvement in the oxidation of human low-density lipoprotein (LDL). nih.govarxiv.orgresearchgate.net The interaction with metal ions suggests a broader role in biological systems, potentially influencing metalloproteins or mitigating metal-induced oxidative stress. Flavonoids, the class of compounds to which this compound belongs, are generally recognized for their ability to interact with various proteins and enzymes. scielo.br

Beyond direct metal ion binding, this compound has been identified as a potential allosteric modulator. Patent literature indicates its classification as a "TrkB POSITIVE ALLOSTERIC MODULATOR," suggesting its ability to bind to a receptor at a site distinct from the primary binding site (orthosteric site) and thereby alter the receptor's response to stimuli. justia.comwikipedia.org Allosteric modulation can lead to an increase or decrease in the affinity or efficacy of an agonist. wikipedia.org Furthermore, this compound exhibits vasorelaxant activity, acting directly on rat-aorta smooth muscle cells. nih.govresearchgate.netmdpi.comfrontiersin.org While the specific protein targets for this vasorelaxant effect are not fully elucidated in the provided literature, this physiological response implies interaction with cellular proteins or signaling pathways, potentially through allosteric mechanisms.

Nucleic Acid Interaction Mechanisms (e.g., DNA/RNA Binding)

While this compound's ability to chelate metal ions like copper and iron is established, direct and specific studies detailing this compound's interaction mechanisms with nucleic acids (DNA or RNA) through intercalation, groove binding, or other direct binding modes were not explicitly found in the current scientific literature. tandfonline.comthermofisher.comresearchgate.netmdpi.comnih.govatdbio.comnih.govnih.govnih.govfortislife.com The broader context of research on metal complexes and their DNA binding properties sometimes mentions this compound as a ligand for such metal ions. tandfonline.comdergipark.org.tr However, this does not directly imply that this compound itself binds to DNA or RNA in the absence of these metal ions or that its metal complexes directly bind nucleic acids. Further research would be required to ascertain any direct nucleic acid interaction mechanisms of this compound.

Determination of Acidity Constants (pKa) and Protonation States

The acidity constants (pKa values) of this compound have been experimentally determined, providing crucial insights into its protonation states across varying pH environments. The compound exhibits three distinct pKa values, indicating multiple ionizable hydroxyl groups. nih.gov

Table 1: Acidity Constants (pKa) of this compound

| pKa Value | Proposed Ionizing Group |

| 6.58 | 7-OH |

| 11.97 | 5-OH |

| 13.87 | 2'-OH |

Note: The table is presented in a clear, structured format to facilitate data interpretation.

Advanced Theoretical and Computational Studies of Floranol

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its structure, reactivity, and interactions. mdpi.comnih.gov These methods are based on solving the Schrödinger equation, providing a detailed picture of the electron distribution. flapw.de

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. jmchemsci.comyoutube.com It is a popular choice for complex systems because it offers a favorable balance between computational cost and accuracy. nih.govyoutube.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it possible to study larger molecules like Floranol. flapw.de

Studies on the closely related flavonol molecule have utilized DFT methods, such as B3LYP with a 6-31+G(d,p) basis set, to perform conformational analysis and determine optimized molecular geometries. mdpi.com Such calculations can identify the most stable three-dimensional arrangement of the atoms. mdpi.com Furthermore, DFT is used to compute various electronic properties that govern a molecule's reactivity, including electrostatic surface potential and Mulliken charges. mdpi.com These properties help identify regions of the molecule that are electron-rich or electron-poor, providing clues about how this compound might interact with other molecules or biological targets. jmchemsci.commdpi.com The influence of different solvents on these interactions can also be evaluated using models like the polarizable continuum model (PCM) within the DFT framework. mdpi.com

Table 1: Key Electronic Properties of this compound Calculated by DFT

| Property | Description | Significance |

| Ground State Energy | The total electronic energy of the molecule in its most stable state. | Indicates the overall stability of the this compound molecule. |

| Electrostatic Potential (ESP) | A map of the electrostatic potential on the electron density surface. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions for non-covalent interactions. mdpi.com |

| Mulliken Atomic Charges | A method for partitioning the total molecular charge among individual atoms. | Provides a quantitative measure of the charge distribution and helps identify potentially reactive atoms. nih.govmdpi.com |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in long-range electrostatic interactions. nih.gov |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgyoutube.com The HOMO is the highest energy orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.compku.edu.cn Conversely, the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor, governing the molecule's electrophilicity. youtube.comyoutube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. FMO analysis, derived from DFT calculations, can thus predict the reactivity of this compound and its potential to participate in chemical reactions or biological interactions. pku.edu.cn For example, the HOMO energy has been used as a key descriptor in models predicting the vasodilatory activity of compounds. mdpi.com

Table 2: Frontier Molecular Orbital (FMO) Parameters for this compound

| Parameter | Description | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a stronger tendency to donate electrons (greater nucleophilicity). pku.edu.cn |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a stronger tendency to accept electrons (greater electrophilicity). pku.edu.cn |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |

Molecular Dynamics (MD) Simulations for Ligand-Target Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of how a ligand like this compound might behave in a biological environment, such as in solution or bound to a target protein. nih.govyoutube.comnih.gov

These simulations are crucial for understanding the stability of a ligand-target complex. semanticscholar.org After a potential binding pose is identified (e.g., through docking), MD can be used to observe the conformational changes in both the ligand and the target protein over a period, typically nanoseconds to microseconds. semanticscholar.org This allows researchers to assess the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, at the binding site. plos.org Analysis of the simulation trajectory can yield valuable information, including Root Mean Square Deviation (RMSD) to measure conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein-ligand complex. scispace.com MD simulations can also be used to calculate binding free energies, offering a more rigorous estimate of binding affinity than docking scores alone. semanticscholar.org

Computational Docking and Scoring for Predicted Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., a protein), forming a stable complex. jmchemsci.comdigitellinc.comwikipedia.org The process involves sampling a vast number of possible binding poses of the ligand within the receptor's binding site and evaluating each pose using a scoring function. wikipedia.org

Scoring functions are mathematical models that estimate the binding affinity between the ligand and the receptor for a given pose. nih.govnih.govmdpi.com These functions approximate the free energy of binding by considering factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. plos.org The goal is to identify the pose with the most favorable score, which is predicted to be the most stable and representative binding mode. wikipedia.org Docking studies are instrumental in structure-based drug design for generating hypotheses about how a ligand interacts with its target, identifying key amino acid residues involved in binding, and screening virtual libraries of compounds to find potential new binders. digitellinc.comnih.gov Recent advances, including the use of artificial intelligence and deep learning, are continually improving the accuracy of these predictions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.menih.govsysrevpharm.org The fundamental principle of QSAR is that the structural features of a molecule determine its physicochemical properties, which in turn dictate its biological activity. fiveable.meyoutube.com

To build a QSAR model, molecular descriptors are calculated for a set of molecules with known activities. nih.gov These descriptors are numerical representations of various chemical properties, including electronic (e.g., HOMO/LUMO energies), thermodynamic, and topological features. mdpi.com Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to develop an equation that relates the descriptors to the observed activity. fiveable.meplos.org

A robust QSAR model can predict the activity of new, untested compounds based solely on their structure. nih.govnih.gov For instance, QSAR models have been developed for flavonols to predict their anti-Hepatitis B virus (HBV) activity. plos.orgnih.govnih.gov These models demonstrated strong predictive performance, with high adjusted-R² values, and were validated using external sets of compounds to ensure their reproducibility. plos.orgresearchgate.net Such models are valuable tools in drug discovery for prioritizing which new derivatives of a compound like this compound should be synthesized and tested, thereby streamlining the optimization process. nih.gov

Table 3: Common Parameters in a QSAR Model

| Parameter | Description | Role in the Model |

| Dependent Variable | The measured biological activity of the compounds (e.g., IC₅₀, Kᵢ). | The property that the QSAR model aims to predict. |

| Independent Variables (Descriptors) | Numerical values representing molecular properties (e.g., logP, molecular weight, electronic properties, topological indices). mdpi.comyoutube.com | The structural features used to build the predictive relationship. |

| Adjusted R² | A statistical measure of how well the regression predictions approximate the real data points. | Indicates the goodness-of-fit of the model; higher values suggest better predictive power. plos.org |

| Q² | A measure of the model's predictive ability, determined through cross-validation. | High Q² values (e.g., > 0.5) are indicative of a robust and predictive model. plos.org |

Analytical and Bioanalytical Methodologies in Floranol Research

Chromatographic Techniques for Isolation, Purity Assessment, and Quantification

Chromatography is the cornerstone of Floranol analysis, providing the means to separate it from complex matrices for subsequent identification and measurement.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of less volatile or thermally sensitive compounds in fragrance formulations. While Gas Chromatography is the primary method for volatile compounds like this compound, HPLC is essential for quality control of raw materials and monitoring the formation of non-volatile degradation products.

Method development for this compound typically involves a reversed-phase approach, which separates compounds based on their hydrophobicity. A C18 column is the most common stationary phase, offering excellent retention and separation for a wide range of organic molecules. The mobile phase is usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation. Detection is commonly performed using a UV detector, although this compound's lack of a strong chromophore may necessitate detection at lower wavelengths (e.g., <220 nm) or the use of other detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

Table 1: Example HPLC Method Parameters for this compound Purity Assessment

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 30°C |

| Detector | UV at 210 nm |

| Retention Time | ~4.5 min |

Gas Chromatography (GC) is the quintessential technique for the analysis of volatile compounds like this compound, making it indispensable for fragrance research and quality control. gcms.czresearchgate.net Coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC provides high-resolution separation of individual components in a complex volatile mixture.

Sample introduction is often performed using headspace solid-phase microextraction (HS-SPME), which is a solvent-free method ideal for extracting volatile analytes from a sample matrix. frontiersin.orgmdpi.com The GC separation is typically carried out on a non-polar capillary column, such as one with a 5% Phenyl Methyl siloxane stationary phase. The retention index (RI) is a key parameter for compound identification. For this compound (tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol), a linear retention index of 1200 has been reported on a standard non-polar column. nist.gov

When coupled with Mass Spectrometry (GC-MS), definitive identification is possible. The mass spectrum of this compound shows a characteristic molecular ion peak and fragmentation pattern. The molecular ion (M+) appears at a mass-to-charge ratio (m/z) of 172, corresponding to its molecular weight. A prominent fragment is observed at m/z 115, resulting from the loss of the isobutyl side chain. smolecule.com

Table 2: GC-MS Data for this compound Identification

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₀H₂₀O₂ | nist.gov |

| Molecular Weight | 172.26 g/mol | smolecule.com |

| Linear Retention Index | 1200 (non-polar column) | nist.gov |

| Molecular Ion (M+) | m/z 172 | smolecule.com |

| Major Fragment | m/z 115 (Loss of C₄H₉) | smolecule.com |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide unparalleled analytical power for unraveling complex samples containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a vital tool for metabolomics, which involves the comprehensive study of metabolites in a biological system. ukaazpublications.comcreative-proteomics.com In the context of this compound research, LC-MS is employed to analyze its metabolic fate or to characterize the complex non-volatile matrix of a final product, such as a lotion or perfume. researchgate.netnih.gov

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This allows for the detection and identification of a wide range of compounds in a single analysis, from polar to non-polar molecules. researchgate.net For instance, LC-MS can be used to identify potential degradation products of this compound, such as oxides or polymers, which are not volatile enough for GC analysis. It is also the premier technique for analyzing flavonoids, tannins, and other phenolic compounds that might be present in natural extracts used alongside this compound in fragrance formulations. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a high-resolution analytical technique that separates components based on their charge and size. wikipedia.org It offers extremely high separation efficiency and requires only nanoliter sample volumes. While its application is most prominent for charged species like peptides, amino acids, and organic acids, its use in this compound research has specific potential. wikipedia.org

As a neutral molecule, this compound itself is not directly amenable to standard CE separation. However, CE-MS could be a powerful tool for analyzing charged impurities, additives, or degradation products in a this compound formulation. For example, acidic by-products from oxidation could be readily separated and identified. Furthermore, derivatization techniques could be employed to attach a charged group to this compound, enabling its analysis by CE-MS to resolve different isomers with high efficiency.

Electrochemical Methods for Redox Potential and Interaction Studies

Electrochemical methods are used to investigate the redox (reduction-oxidation) properties of molecules. For this compound, these techniques can provide insight into its oxidative stability and potential interactions with other components in a formulation. The tertiary alcohol group in this compound is the primary site of electrochemical activity.

Cyclic voltammetry (CV) is a common technique used to study the oxidation of alcohols. By applying a varying potential to an electrode immersed in a solution containing this compound, one can determine the potential at which it is oxidized. This provides information on how easily the molecule gives up electrons. Studies on other alcohols show that the oxidation mechanism can be complex, often involving the electrode material as a catalyst. electrochemsci.orgufl.edu The electrochemical oxidation of the alcohol group could lead to the formation of ketones or other degradation products. Understanding the redox potential of this compound is valuable for predicting its stability in formulations that may contain oxidizing or reducing agents and for studying its potential to act as an antioxidant or pro-oxidant. mdpi.comresearchgate.net

Future Research Directions and Applications of Floranol Knowledge

Exploration of Undiscovered Biological Activities and Therapeutic Potential

Floranol, isolated from the roots of Dioclea grandiflora, has demonstrated vasorelaxant activity, suggesting it acts directly on smooth muscle cells. nih.gov This initial finding provides a strong foundation for exploring a wider range of biological activities. Flavonoids as a class are known for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and analgesic properties. nih.gov Future research should aim to investigate whether this compound exhibits similar activities.

Potential Therapeutic Applications to Investigate:

Cardiovascular Health: Given its established vasorelaxant effect, further studies could explore its potential in managing hypertension and other cardiovascular conditions. nih.gov

Anti-inflammatory Effects: Many flavonoids inhibit key inflammatory pathways, such as the NF-κB signaling pathway, and reduce the production of pro-inflammatory cytokines. nih.gov Investigating this compound's impact on these pathways could reveal its potential as an anti-inflammatory agent.

Neuroprotective Properties: Some flavonoids have shown promise in mitigating neuroinflammatory diseases. nih.gov Research into this compound's ability to cross the blood-brain barrier and exert neuroprotective effects could open doors for its use in neurological disorders.

Antioxidant Capacity: The polyphenolic structure of this compound suggests it may possess antioxidant properties. Quantifying its ability to scavenge free radicals and modulate oxidative stress is a crucial area for future studies.

Identification and Characterization of this compound Metabolites in vivo and in vitro

Understanding how this compound is metabolized in the body is essential for evaluating its bioavailability, efficacy, and potential toxicity. The gut microbiome can transform flavonoids into various metabolites, which may themselves be biologically active. nih.govnih.gov

Future research should focus on:

In vitro metabolism studies: Incubating this compound with liver microsomes and hepatocytes from different species (including human) can identify the primary metabolic pathways, such as oxidation, reduction, methylation, and conjugation (glucuronidation, sulfation). nih.govresearchgate.netmdpi.com This can help predict its metabolic fate in humans.

In vivo pharmacokinetic studies: Administering this compound to animal models will allow for the identification of metabolites in biological fluids like plasma and urine. nih.govnih.gov This provides a more comprehensive picture of its absorption, distribution, metabolism, and excretion (ADME) profile.

Characterization of metabolites: Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are crucial for the detection and structural elucidation of this compound metabolites. researchgate.netnih.gov

Biological activity of metabolites: Once identified, the metabolites of this compound should be synthesized and screened for their own biological activities, as they may contribute to or differ from the effects of the parent compound. nih.gov

Development of this compound-Based Chemical Probes for Cellular Studies

Chemical probes are powerful tools for studying biological systems and can be developed from natural products to explore cellular phenomena. nih.govmskcc.org The unique structure of this compound could serve as a scaffold for the design of such probes to investigate specific cellular targets and pathways.

Key aspects of developing this compound-based probes include:

Design and Synthesis: Chemical modifications of the this compound structure would be necessary to incorporate reporter groups, such as fluorescent tags or biotin (B1667282) labels, without compromising its biological activity. mskcc.orgnih.gov

Target Identification: These probes could be used in techniques like activity-based protein profiling to identify the specific proteins and enzymes that this compound interacts with to exert its biological effects. youtube.com

Cellular Imaging: Fluorescently labeled this compound probes would enable the visualization of its subcellular localization and dynamic movements within living cells, providing insights into its mechanism of action. nih.govmdpi.com

Understanding Mechanisms: By tracking the interactions of these probes, researchers can gain a more detailed understanding of the signaling pathways modulated by this compound. nih.govyoutube.com

Table 1: Potential Modifications for this compound-Based Chemical Probes

| Probe Type | Modification Strategy | Application | Potential Insights |

| Fluorescent Probe | Attachment of a fluorophore (e.g., FITC, rhodamine) to a non-essential position on the this compound molecule. | Live-cell imaging, flow cytometry. mskcc.org | Subcellular localization, uptake kinetics, and distribution of this compound. |

| Biotinylated Probe | Covalent linkage of biotin to this compound. | Affinity purification, pull-down assays. mskcc.org | Identification of protein binding partners and cellular targets. |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., phenyl azide) into the this compound structure. | Covalent cross-linking to target proteins upon photoactivation. researchgate.net | High-resolution identification of direct binding partners in a complex biological system. |

Optimization of this compound Biosynthesis and Sustainable Production Methods

For this compound to be widely studied and potentially commercialized, efficient and sustainable production methods are necessary. Chemical synthesis of complex natural products can be expensive and involve hazardous chemicals. nih.gov Therefore, biotechnological approaches present a promising alternative.

Future research in this area should focus on:

Heterologous Production: Introducing the biosynthetic genes for this compound into a microbial host, such as Escherichia coli or Streptomyces, could enable its production through fermentation. nih.govfrontiersin.org This approach has been successful for other flavonoids. nih.gov

Metabolic Engineering: Optimizing the metabolic pathways of the host organism to increase the supply of precursor molecules and enhance the yield of this compound is a key step. frontiersin.org This may involve overexpressing key enzymes or deleting competing pathways. nih.gov

Enzyme Discovery and Engineering: Identifying and characterizing the specific enzymes involved in the this compound biosynthetic pathway in Dioclea grandiflora is fundamental. The efficiency of these enzymes could then be improved through protein engineering. nih.govfrontiersin.org

Fermentation Process Optimization: Fine-tuning fermentation conditions, such as media composition, temperature, and pH, is crucial for maximizing the production of this compound in a bioreactor setting. frontiersin.org

Investigation of Synergistic Effects with Other Phytochemicals or Compounds

Phytochemicals often exhibit synergistic effects when combined, meaning their combined effect is greater than the sum of their individual effects. nih.govnih.gov This can lead to enhanced therapeutic efficacy and potentially lower required doses, thereby reducing side effects. mdpi.com

Potential areas of investigation include:

Combinations with other flavonoids: Studying the interaction of this compound with other well-characterized flavonoids could reveal synergistic antioxidant, anti-inflammatory, or vasorelaxant effects.

Synergy with conventional drugs: Investigating whether this compound can enhance the efficacy of existing drugs, for example, by improving their bioavailability or overcoming drug resistance mechanisms, is a promising area of research. mdpi.comresearchgate.net

Mechanistic studies of synergy: If synergistic effects are observed, further research should aim to elucidate the underlying mechanisms. This could involve effects on drug metabolism, transport, or targeting multiple pathways simultaneously. nih.govnuevo-group.com

Table 2: Potential Synergistic Combinations and Mechanisms for this compound

| Combined Agent | Potential Therapeutic Area | Possible Synergistic Mechanism |

| Other Flavonoids (e.g., Quercetin, Rutin) | Cardiovascular Health, Inflammation | Enhanced antioxidant capacity, targeting different points in inflammatory signaling pathways. nih.gov |

| Antihypertensive Drugs (e.g., Calcium Channel Blockers) | Hypertension | Complementary mechanisms of vasodilation. |

| Antibiotics | Infectious Diseases | Inhibition of bacterial efflux pumps, disruption of bacterial cell walls. mdpi.com |

| Chemotherapeutic Agents | Cancer | Sensitization of cancer cells to treatment, mitigation of side effects. nih.gov |

Novel Synthetic Routes for Scalable and Cost-Effective Production of this compound and its Derivatives

While biotechnological methods are promising, chemical synthesis remains a valuable tool for producing this compound and its analogs for research and development. Developing novel, efficient, and scalable synthetic routes is crucial. dur.ac.uk

Future research should aim to:

Develop a total synthesis of this compound: A robust and high-yielding total synthesis would provide a reliable source of the compound for biological studies and serve as a platform for creating derivatives.

Design modular synthetic strategies: A modular approach would allow for the easy modification of different parts of the this compound scaffold, facilitating the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. nih.gov

Explore cost-effective starting materials and reagents: The economic viability of any synthetic route depends on the cost of the starting materials and reagents. researchgate.netmdpi.comnih.gov Research into using inexpensive and readily available precursors is essential. dur.ac.uk

Create a library of this compound derivatives: By synthesizing a range of analogs with modifications to the aromatic rings, the prenyl group, and the stereochemistry, researchers can probe the structural requirements for its biological activity and potentially develop more potent and selective compounds. ethz.chnih.gov

Q & A

Q. What standardized assays are recommended for assessing Floranol’s antioxidant activity in vitro?

- Methodological Guidance : Use assays like the LDL oxidation inhibition test (measuring thiobarbituric acid-reactive substances, TBARS) and metal chelation assays to evaluate this compound’s ability to sequester Cu(II)/Fe(III). UV-Vis spectroscopy and electrochemical methods can quantify redox potential shifts induced by this compound . Dose-response curves should be constructed using at least five concentrations (e.g., 1–100 µM) to determine IC50 values. Include positive controls (e.g., ascorbic acid) and triplicate measurements to ensure reproducibility .

Q. How should researchers design cell-based experiments to study this compound’s anti-inflammatory effects?

- Experimental Design : Use immortalized cell lines (e.g., HaCaT keratinocytes) exposed to UV-induced oxidative stress. Measure proinflammatory cytokines (IL-6, TNF-α) via ELISA and nitric oxide (NO) levels using Griess reagent. Apply this compound pre-treatment (e.g., 24 hours) at non-cytotoxic concentrations validated via MTT assays. Normalize data to untreated controls and include statistical tests (ANOVA with post-hoc Tukey) to assess significance .

Advanced Research Questions

Q. What advanced techniques can elucidate this compound’s mechanism in inhibiting metal ion-mediated LDL oxidation?

- Methodological Answer : Combine spectroscopic methods (e.g., electron paramagnetic resonance, EPR) to detect this compound-metal complexes and molecular docking simulations to predict binding affinities with LDL apolipoproteins. Electrochemical studies (cyclic voltammetry) can map redox behavior, while mass spectrometry identifies adducts formed during LDL oxidation. Validate findings using ex vivo models with human serum .

Q. How can contradictory results in this compound’s bioactivity across studies be systematically resolved?

- Analytical Framework : Conduct a meta-analysis of dose-response data, stratifying by model systems (e.g., in vitro vs. animal studies). Assess variables like solvent type (DMSO vs. ethanol), exposure duration, and purity of this compound (≥95% by HPLC). Use sensitivity analysis to identify confounding factors and apply the FINER criteria to refine hypotheses .

Q. What statistical and computational strategies are optimal for integrating this compound’s multi-omics data (e.g., transcriptomics and metabolomics)?

- Data Integration : Employ multivariate analysis (PCA, PLS-DA) to correlate gene expression changes (RNA-seq) with metabolite shifts (LC-MS). Use pathway enrichment tools (KEGG, Reactome) to map this compound’s impact on oxidative stress pathways. Validate computational predictions with targeted knockout models (e.g., Nrf2−/− cells) .

Methodological Best Practices

- Reproducibility : Document protocols using platforms like Protocols.io , including raw data deposition in repositories (e.g., Zenodo) with DOIs. Specify instrument calibration details (e.g., spectrophotometer wavelength accuracy) .

- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines, reporting sample size justification and randomization methods .

Key Data from this compound Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.